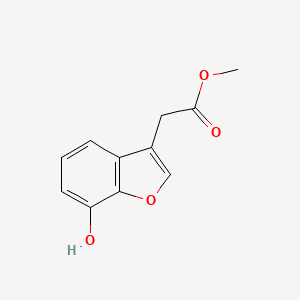

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIRPSOAHDOAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=COC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471334 | |

| Record name | Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181052-63-1 | |

| Record name | Methyl 2-(7-hydroxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a key heterocyclic motif and a valuable intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this target molecule. We will delve into the strategic considerations for the synthesis, a detailed step-by-step protocol, and the underlying mechanistic principles. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering insights grounded in established chemical literature.

Introduction and Strategic Overview

The benzofuran nucleus is a prevalent scaffold in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, antioxidant, and antifungal properties.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 7-position and an acetic acid methyl ester at the 3-position, makes it a versatile building block for more complex molecular architectures.

Our synthetic strategy is designed around a convergent approach, focusing on the initial construction of a substituted benzofuran ring, followed by functional group manipulations to arrive at the final product. The core of this strategy involves the formation of the benzofuran-3-acetic acid scaffold, a common theme in benzofuran synthesis.[2] A critical consideration is the management of the hydroxyl group at the 7-position. Synthesizing the 7-methoxy analogue followed by a final demethylation step is a common and effective strategy to avoid potential complications with the free phenol during the initial synthetic steps.[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals a practical pathway starting from commercially available precursors.

Caption: Retrosynthetic pathway for this compound.

This retrosynthetic route highlights the key transformations:

-

Demethylation: The final step involves the cleavage of the methyl ether to unveil the target phenolic compound.

-

Esterification: A standard conversion of a carboxylic acid to its corresponding methyl ester.

-

Benzofuran-3-acetic acid formation: A crucial ring rearrangement of a substituted coumarin derivative to form the desired benzofuran scaffold.[2]

-

Coumarin Synthesis: The construction of the coumarin ring system, a well-established reaction.

-

Aromatic Substitution: The introduction of functional groups onto the starting phenolic raw material.

Detailed Synthetic Protocols

This section provides a step-by-step methodology for the synthesis of this compound.

Synthesis of 7-Methoxycoumarin

The synthesis begins with the Pechmann condensation to form the coumarin ring system.

Protocol:

-

To a stirred solution of guaiacol (1 equivalent) in a suitable solvent such as trifluoroacetic acid, add malic acid (1.2 equivalents) portion-wise.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 7-methoxycoumarin.

Synthesis of 4-Bromo-7-methoxycoumarin

Bromination of the coumarin at the 4-position is the next key step.

Protocol:

-

Dissolve 7-methoxycoumarin (1 equivalent) in glacial acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-bromo-7-methoxycoumarin.

Synthesis of 2-(7-Methoxybenzofuran-3-yl)acetic acid

This step involves the rearrangement of the bromocoumarin to the benzofuran-3-acetic acid derivative.[2]

Protocol:

-

To a solution of 4-bromo-7-methoxycoumarin (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (3 equivalents).

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated product is collected by filtration, washed with cold water, and dried to give 2-(7-methoxybenzofuran-3-yl)acetic acid.

Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

A standard Fischer esterification is employed in this step. A similar procedure is described for the 6-hydroxy isomer.[4]

Protocol:

-

Suspend 2-(7-methoxybenzofuran-3-yl)acetic acid (1 equivalent) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Methyl 2-(7-methoxybenzofuran-3-yl)acetate.

Synthesis of this compound

The final step is the demethylation of the methoxy group.

Protocol:

-

Dissolve Methyl 2-(7-methoxybenzofuran-3-yl)acetate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add boron tribromide (BBr3) (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Mechanistic Insights

A deeper understanding of the key reaction mechanisms enhances the ability to troubleshoot and optimize the synthesis.

Rearrangement of 4-Bromocoumarin

The conversion of 4-bromocoumarin to benzofuran-3-acetic acid is a fascinating and useful transformation. The proposed mechanism involves the following steps:

-

Hydroxide attack: The hydroxide ion attacks the carbonyl carbon of the lactone.

-

Lactone ring-opening: This leads to the opening of the pyrone ring to form a carboxylate and a phenoxide.

-

Intramolecular cyclization: The phenoxide attacks the carbon bearing the bromine atom in an intramolecular nucleophilic substitution, forming the furan ring.

-

Rearomatization and protonation: Subsequent workup leads to the formation of the benzofuran-3-acetic acid.

Caption: Key steps in the rearrangement of 4-bromocoumarin.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| This compound | C11H10O4 | 206.19 | Solid | 181052-63-1 |

| Methyl 2-(7-methoxybenzofuran-3-yl)acetate | C12H12O4 | 220.22 | - | - |

| 2-(7-Methoxybenzofuran-3-yl)acetic acid | C11H10O4 | 206.19 | - | - |

| 4-Bromo-7-methoxycoumarin | C10H7BrO3 | 255.07 | - | 105656-72-8 |

| 7-Methoxycoumarin | C10H8O3 | 176.17 | Solid | 531-59-9 |

| 2-Hydroxy-3-methoxybenzaldehyde | C8H8O3 | 152.15 | Solid | 148-53-8 |

| Guaiacol | C7H8O2 | 124.14 | Liquid/Solid | 90-05-1 |

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound. By breaking down the synthesis into logical steps and providing detailed protocols, this document aims to empower researchers to successfully synthesize this valuable chemical intermediate. The provided mechanistic insights and data summary further enhance the practical utility of this guide. The synthesis of benzofuran derivatives is a rich and evolving field, and the methods described herein are grounded in established and trusted chemical principles.[1][3]

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Abstract

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a functionalized benzofuran derivative of significant interest in synthetic and medicinal chemistry. As a key intermediate, its physicochemical properties dictate its reactivity, stability, purification strategies, and suitability for further molecular elaboration. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, intended for researchers, chemists, and drug development professionals. We delve into its structural and physical properties, spectroscopic and chromatographic profiles, and stability considerations. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analysis, ensuring scientific integrity and reproducibility.

Introduction and Molecular Identity

The Benzofuran Scaffold in Modern Chemistry

Benzofuran derivatives are a cornerstone in heterocyclic chemistry, renowned for their presence in a multitude of natural products and pharmacologically active agents.[1] The inherent structural rigidity and electronic properties of the benzofuran nucleus make it a privileged scaffold for interacting with various biological targets. Consequently, the synthesis and characterization of novel benzofuran derivatives remain an active area of research.[2][3]

Overview of this compound

This compound (CAS No. 181052-63-1) is a bifunctional molecule featuring a phenolic hydroxyl group and a methyl ester. These two functional groups offer orthogonal handles for chemical modification, making it a versatile building block for constructing more complex molecules. Understanding its fundamental properties is paramount for its effective utilization in multi-step synthetic campaigns and for predicting its behavior in biological and formulation studies.

Molecular Structure and Identification

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

Chemical Name: this compound

-

Synonym(s): methyl (7-hydroxy-1-benzofuran-3-yl)acetate

-

CAS Number: 181052-63-1[4]

-

Molecular Formula: C₁₁H₁₀O₄[4]

-

Molecular Weight: 206.20 g/mol

-

InChI Key: MOIRPSOAHDOAIA-UHFFFAOYSA-N

Figure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical and chemical attributes of a compound are critical predictors of its behavior in both experimental and applied settings.

Tabulated Summary of Properties

The following table summarizes the key physicochemical data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 181052-63-1 | [4] |

| Molecular Formula | C₁₁H₁₀O₄ | [4] |

| Molecular Weight | 206.20 g/mol | |

| Physical Form | Solid | |

| Melting Point | 48-50 °C | [5] |

| Boiling Point | 337.0 ± 27.0 °C (Predicted) | [5] |

| Density | 1.308 ± 0.06 g/cm³ (Predicted) | [5] |

Causality Insight: The relatively low melting point indicates that while solid at standard room temperature, it may require refrigerated storage to maintain a consistent physical form, especially in warmer climates.[5] A narrow melting range (e.g., 2°C) is a strong indicator of high purity.

Solubility Profile

While quantitative solubility data is not extensively published, a qualitative assessment can be inferred from the structure.

-

Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) due to the ester and aromatic functionalities.

-

Polar Protic Solvents: Soluble in alcohols such as methanol and ethanol. The phenolic hydroxyl group may impart slight solubility in water, which would be significantly enhanced under basic conditions (pH > pKa) due to the formation of the more soluble phenoxide salt.

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexanes or toluene.

Experimental Justification: The choice of solvent for reactions, purification (crystallization or chromatography), and analysis (e.g., NMR, HPLC) is critically dependent on this solubility profile. For instance, a common solvent system for chromatographic purification would likely involve a gradient of ethyl acetate in hexanes.

Acidity Constant (pKa)

The primary acidic proton is that of the C7 phenolic hydroxyl group. Its pKa is expected to be in the range of 8-10, typical for phenols. This value is crucial for:

-

Reaction Chemistry: Dictates the choice of base for deprotonation without causing ester hydrolysis. A mild base like K₂CO₃ is often sufficient.

-

Extraction/Purification: Allows for separation from non-acidic impurities via aqueous base extraction.

-

Drug Development: Influences the compound's charge state at physiological pH (7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan ring proton, the methylene (-CH₂-) protons of the acetate side chain, the methyl (-OCH₃) protons, and the phenolic hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will be key to confirming the 7-hydroxy substitution pattern.

-

¹³C NMR: The carbon spectrum should reveal 11 distinct carbon signals corresponding to the molecular formula, including the characteristic carbonyl signal of the ester at ~170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

~3400-3200 cm⁻¹: Broad peak, characteristic of the O-H stretching of the phenolic group.

-

~1735 cm⁻¹: Strong, sharp peak corresponding to the C=O stretching of the ester.

-

~1600-1450 cm⁻¹: Multiple sharp peaks for the C=C stretching of the aromatic and furan rings.

-

~1250 cm⁻¹: Strong peak for the C-O stretching of the ester and phenol.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ (C₁₁H₁₁O₄⁺) would be calculated and compared to the experimental value to within a few parts-per-million (ppm), providing high confidence in the molecular formula.

Chromatographic Methods for Purity and Analysis

Chromatography is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds.

Caption: A typical workflow for HPLC-based purity analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for purity analysis. A C18 column with a gradient elution using acidified water and acetonitrile is a robust starting point. The phenolic hydroxyl and ester groups provide good chromophores for UV detection.

-

Method Rationale: The use of an acid modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape and reproducible retention times. A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column and detected.

Stability, Storage, and Safety

Chemical Stability

The compound possesses two primary points of potential degradation:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air, light, or metal ions. This can lead to the formation of colored quinone-type impurities.

-

Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions.

Recommended Storage and Handling

To mitigate degradation, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C.[5]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]

-

Container: Use an airtight, opaque container to protect from light and moisture.

Safety and Hazard Information

Based on available data, this compound is classified as harmful.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound.

Protocol: HPLC Purity Analysis

-

Objective: To determine the purity of a sample by percent area using reverse-phase HPLC with UV detection.

-

Instrumentation & Consumables:

-

HPLC system with UV detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

-

Sample Diluent: 50:50 ACN/Water.

-

-

Procedure:

-

System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 30°C. Set UV detector to 254 nm.

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the diluent. Create a working solution by diluting the stock to 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Analysis Sequence: a. Inject a diluent blank to ensure no system contamination. b. Perform a system suitability test by injecting the working solution five times. The relative standard deviation (RSD) for the main peak area should be <2%. c. Inject the working solution for the official purity measurement.

-

Chromatographic Conditions (Gradient):

Time (min) % A (Water + 0.1% TFA) % B (ACN + 0.1% TFA) 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

Data Analysis: Integrate all peaks in the chromatogram from the void volume until the end of the gradient. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its characterization relies on a standard suite of analytical techniques, including NMR, MS, IR, and most critically, reverse-phase HPLC for purity assessment. The presence of the phenolic hydroxyl group necessitates careful handling and storage under inert and refrigerated conditions to prevent oxidative degradation. The protocols and data presented in this guide provide a robust framework for scientists to confidently handle, analyze, and utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: A Key Intermediate in the Synthesis of Vilazodone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Vilazodone, a multimodal antidepressant. Vilazodone's unique mechanism of action, which combines selective serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor, has established it as a significant therapeutic agent for major depressive disorder.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, and physicochemical properties, to support researchers and drug development professionals in its effective utilization.

Chemical Identity and Properties

CAS Number: 181052-63-1

Synonyms:

-

methyl (7-hydroxy-1-benzofuran-3-yl)acetate

-

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester

Molecular Structure:

A 2D representation of the molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | [5] |

| Molecular Weight | 206.19 g/mol | [5] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 48-50 °C | ChemicalBook |

| Boiling Point | 337.0 ± 27.0 °C (Predicted) | ChemicalBook |

| Density | 1.308 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in methanol | [5] |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall production of Vilazodone. A common and effective method involves the esterification of 2-(7-hydroxybenzofuran-3-yl)acetic acid.

Reaction Scheme:

General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on established chemical synthesis principles for esterification.

-

Reaction Setup: To a solution of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (1 equivalent) in methanol (approximately 5-10 volumes), add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: The reaction mixture is then heated to 60°C and stirred overnight.

-

Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with a basic solution (e.g., 1N NaOH) to a pH of 6-7. The mixture is then extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary.[5]

Application in Drug Development: Synthesis of Vilazodone

This compound serves as a pivotal intermediate in the multi-step synthesis of Vilazodone. The 7-hydroxy group of the benzofuran ring is a key functional handle for subsequent etherification to introduce the piperazine-containing side chain, which is essential for Vilazodone's pharmacological activity.

Vilazodone Synthesis Workflow:

A simplified workflow illustrating the role of this compound in the synthesis of Vilazodone.

The synthesis of Vilazodone from this intermediate typically involves the O-alkylation of the hydroxyl group with a suitable piperazine derivative, followed by subsequent chemical transformations to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the antidepressant Vilazodone. A thorough understanding of its synthesis and chemical properties is essential for optimizing the production of this important therapeutic agent. This guide provides a foundational overview to assist researchers and drug development professionals in their work with this vital compound.

References

- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. Vilazodone: a review in major depressive disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Activities of Benzofuran Compounds for Drug Discovery and Development

Abstract: The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry.[1] Found in numerous natural products and synthetic compounds, its derivatives exhibit a vast spectrum of pharmacological activities, making them a focal point for drug discovery and development.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core biological activities of benzofuran compounds, including their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The narrative synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and detailing methodologies for evaluating biological efficacy. By integrating structure-activity relationships (SAR), mechanisms of action, and quantitative data, this document serves as a comprehensive resource for harnessing the therapeutic potential of the benzofuran scaffold.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Benzofuran Core: Structure and Properties

Benzofuran, or coumarone, is an aromatic organic compound with the chemical formula C₈H₆O. It consists of a benzene ring fused to a furan ring, a structural motif that imparts unique physicochemical properties.[1][4] This planarity and the presence of an oxygen heteroatom create a scaffold that can readily interact with a wide range of biological targets through various non-covalent interactions. The core can be substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and selectivity.[1]

Natural Occurrence and Synthetic Accessibility

Benzofuran derivatives are ubiquitous in nature, particularly in higher plants, and are key components of many biologically active natural products.[2][5] For example, furocoumarins like psoralen and angelicin, used in treating skin diseases, are naturally occurring benzofurans.[3][5] The scaffold's prevalence in nature underscores its evolutionary selection as a robust pharmacophore. Concurrently, advances in synthetic organic chemistry have made the benzofuran nucleus readily accessible.[6] Catalytic strategies, including palladium-, copper-, and nickel-based catalysis, allow for the efficient and modular construction of diverse benzofuran libraries, facilitating the exploration of chemical space for drug discovery.[6][7]

Rationale for its "Privileged" Status in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of providing ligands for diverse biological receptors. The benzofuran scaffold has earned this status due to the remarkable array of biological activities its derivatives possess.[3][8] These include potent anticancer, antimicrobial, antiviral, antioxidant, anti-inflammatory, and neuroprotective effects.[2][4][9] The versatility of the benzofuran core allows medicinal chemists to design molecules with improved efficacy, reduced side effects, and novel mechanisms of action, making it a cornerstone in the development of new therapeutic agents.[1][8]

Major Pharmacological Activities of Benzofuran Derivatives

This section explores the primary therapeutic areas where benzofuran derivatives have shown significant promise, detailing their mechanisms of action, structure-activity relationships, and providing quantitative data for key compounds.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often with a lower incidence of the severe adverse events associated with traditional chemotherapy.[1][4] Their antitumor effects are exerted through multiple mechanisms, including the inhibition of key enzymes like kinases and tubulin polymerization, as well as the induction of apoptosis.[10][11]

Mechanism of Action & Signaling: A significant number of benzofuran derivatives target critical cell signaling pathways. For instance, certain derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. By binding to the kinase domain, these compounds block downstream signaling cascades responsible for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.[12]

Structure-Activity Relationship (SAR):

-

Substitutions at C-2: Ester or heterocyclic ring substitutions at the C-2 position are often crucial for cytotoxic activity.[1]

-

Hybrid Molecules: Hybridizing the benzofuran scaffold with other pharmacophores like chalcone, triazole, or piperazine has yielded potent cytotoxic agents, leveraging synergistic effects.[1]

-

Halogenation: The position of halogen atoms on the benzofuran ring or on side chains is a critical determinant of biological activity. For instance, a bromine atom on a methyl group at the C-3 position resulted in remarkable activity against leukemia cells.[1]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Citation |

| Compound 1 (Brominated) | K562 (Leukemia) | 5.0 | - | [1] |

| Compound 1 (Brominated) | HL60 (Leukemia) | 0.1 | - | [1] |

| Compound 91m (Dichloro-benzylidene) | HeLa (Cervical) | 0.60 | Doxorubicin (1.10) | [12] |

| Compound 91k (EGFR Inhibitor) | HeLa (Cervical) | - | Erlotinib (0.08) | [12] |

| Compound 3 (N-phenethyl carboxamide) | HeLa (Cervical) | 1.14 | Doxorubicin (1.136) | [1] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[3] Benzofuran derivatives have demonstrated broad-spectrum activity against both bacterial and fungal pathogens, making them a promising scaffold for this purpose.[13][14] Many derivatives show high potency against Gram-positive bacteria, such as Staphylococcus aureus, and various fungal species.[11][15]

Structure-Activity Relationship (SAR):

-

Hybrid Scaffolds: Incorporating thiazole, pyrazoline, and oxadiazole moieties into the benzofuran structure is a common strategy to enhance antimicrobial potency.[13]

-

Benzofuran-5-ol: The benzofuran-5-ol scaffold has been identified as a promising lead for developing new antifungal agents.[13]

-

Ketoxime Derivatives: Benzofuran ketoximes containing a cyclobutyl group have shown potent activity against S. aureus and Candida albicans.[13]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Citation |

| Benzofuran-5-ol derivatives | Candida krusei | 1.6 - 12.5 | [13] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [13] |

| Other ketoxime derivatives | Candida albicans | 0.625 - 2.5 | [13] |

| Fused benzofuran-coumarin | Pseudomonas chinchori | 25 | [13] |

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases.[8] Benzofuran derivatives have been identified as potent antioxidants, capable of neutralizing harmful free radicals and inhibiting oxidative processes like lipid peroxidation.[2][16]

Mechanism of Action: The antioxidant effects of benzofurans are often mediated by their ability to scavenge free radicals.[17] The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, where the antioxidant donates a hydrogen atom to the stable DPPH radical, quenching it.[16] They can also inhibit lipid peroxidation (LPO) in biological membranes, a key process in cellular damage.[17]

Structure-Activity Relationship (SAR):

-

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzofuran ring system are critical for antioxidant activity, as they can readily donate hydrogen atoms.[17][18]

-

Carboxamides: Novel benzofuran-2-carboxamide derivatives have shown both antioxidant and neuroprotective activities, with substitutions at specific positions enhancing radical scavenging.[16][18]

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result (at 100 µM) | Citation |

| Compound 65 (Carboxamide) | LPO Inhibition | 62% Inhibition | [16] |

| Compound 65 (Carboxamide) | DPPH Scavenging | 23.5% Inhibition | [16] |

| Compound 59 (from D. latifolia) | DPPH Scavenging | IC₅₀ = 96.7 µM | [16] |

Anti-inflammatory Activity

Inflammation is a biological response crucial for tissue repair, but its dysregulation can lead to chronic diseases.[19] Benzofuran derivatives exhibit significant anti-inflammatory properties, which are often evaluated through in vitro assays that model key aspects of the inflammatory cascade.[9][16]

Mechanism of Action: The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit protein denaturation and stabilize cellular membranes.[19][20] Denaturation of tissue proteins is a well-documented cause of inflammation, and compounds that can prevent it are likely to be effective anti-inflammatory agents.[21][22] Furthermore, by stabilizing the membranes of lysosomes, they can prevent the release of pro-inflammatory enzymes that cause tissue damage.[20]

Quantitative Data: Anti-inflammatory Activity

| Compound/Extract | Assay | IC₅₀ (µg/mL) | Reference Drug | Citation |

| EAME | Albumin Denaturation | 158.42 | Aspirin (121.16) | [22] |

| EAME | Proteinase Inhibition | 160.18 | Aspirin (126.12) | [22] |

| EAME | Membrane Stabilization | 162.14 | Diclofenac (130.14) | [22] |

| EAME | Anti-lipoxygenase | 168.12 | Indomethacin (132.14) | [22] |

| (EAME: Enicostemma axillare Methanol Extract, containing benzofuran derivatives) |

Methodologies for Evaluating Biological Activity

The transition from a synthesized compound to a potential drug lead requires rigorous biological evaluation. The protocols described here are foundational in vitro assays that provide reliable, quantitative data on the pharmacological potential of benzofuran derivatives.

Workflow for Bioactivity Screening

The initial screening of a compound library is a critical step to identify promising candidates for further development. This workflow ensures a systematic and efficient evaluation process.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a cornerstone for preliminary anticancer screening, measuring a cell's metabolic activity as an indicator of viability.[23][24]

-

Principle: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[24] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[25]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility: Broth Microdilution for MIC

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27] It is preferred for its quantitative results and efficiency.[28]

-

Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid broth medium. Growth is assessed visually or spectrophotometrically after incubation.

-

Protocol:

-

Compound Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of the benzofuran compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria at 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to all wells containing the test compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to screen for the radical scavenging activity of compounds.[29][30]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[30] The decrease in absorbance is proportional to the radical scavenging activity.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of the benzofuran test compound in methanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution alone. Determine the IC₅₀ value.

-

Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay is a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[20][31]

-

Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin undergo denaturation, leading to an increase in turbidity.[21][31] Anti-inflammatory drugs can inhibit this heat-induced denaturation.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v aqueous solution of BSA and 4.3 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Compound Addition: Add 0.2 mL of varying concentrations of the benzofuran test compound to the reaction mixture. Diclofenac sodium can be used as a standard drug.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

-

Cooling & Reading: After cooling to room temperature, measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The benzofuran scaffold is unequivocally a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable breadth of potent biological activities. This guide has detailed the extensive evidence supporting their roles as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. The structure-activity relationships discussed highlight key chemical features that can be rationally modified to enhance potency and selectivity, while the outlined experimental protocols provide a validated framework for their evaluation.

The future of benzofuran-based drug discovery is promising. Continued research will focus on synthesizing novel hybrid molecules and exploring new substitution patterns to overcome challenges like drug resistance and to identify compounds with novel mechanisms of action. As promising in vitro candidates are identified, the crucial next steps will involve advancing these leads into preclinical in vivo models to assess their pharmacokinetic profiles, efficacy, and safety, with the ultimate goal of translating these versatile scaffolds into next-generation therapeutics for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 19. journalajrb.com [journalajrb.com]

- 20. bbrc.in [bbrc.in]

- 21. mdpi.com [mdpi.com]

- 22. ijddr.in [ijddr.in]

- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 25. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. woah.org [woah.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Benzofuran Derivatives

<Technical Guide >

Abstract

The benzofuran nucleus, a heterocyclic scaffold comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a vast number of natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the benzofuran core, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of both classical and modern transition-metal-catalyzed methods, offering field-proven insights into experimental choices and providing detailed protocols for key transformations.

Introduction: The Enduring Significance of the Benzofuran Core

First isolated from coal tar and synthesized by Perkin in 1870, the benzofuran scaffold has captivated chemists for over a century.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can effectively interact with biological targets. The versatility of the benzofuran ring system is evident in the diverse structures of clinically approved drugs such as the antiarrhythmic agent Amiodarone , the gout treatment Benzbromarone , and the antihypertensive Saprisartan .[2] Beyond medicine, benzofuran derivatives are integral to the development of organic photovoltaics and field-effect transistors, highlighting their importance in materials science.[1][2]

The persistent demand for novel benzofuran derivatives necessitates a deep understanding of the synthetic methodologies available for their construction. This guide is structured to provide both a foundational understanding of classical methods and an in-depth exploration of modern, highly efficient catalytic systems.

Classical Approaches to Benzofuran Synthesis

While numerous modern methods offer elegance and efficiency, classical syntheses remain relevant, often providing straightforward access to specific substitution patterns from simple starting materials.

2.1. The Perkin Rearrangement

The Perkin rearrangement, or coumarin-benzofuran ring contraction, is a historic and powerful method for synthesizing benzofuran-2-carboxylic acids.[8][9] The reaction proceeds from a 3-halocoumarin, which undergoes a base-catalyzed ring-opening, followed by an intramolecular nucleophilic attack and elimination to form the furan ring.[8][10]

Causality of Experimental Choice: The choice of a strong base (typically NaOH or KOH) is critical for the initial hydrolytic cleavage of the lactone ring in the coumarin. The subsequent intramolecular SNAr-type reaction (phenoxide attacking the vinyl halide) is often the rate-determining step. The reaction is typically run in an alcoholic solvent at reflux, though microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[8]

Mechanism of the Perkin Rearrangement

Caption: Mechanism of the Perkin Rearrangement.

Modern Synthetic Strategies: The Power of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran core is no exception. These methods often offer superior functional group tolerance, milder reaction conditions, and access to a broader range of derivatives compared to classical approaches.[1][2]

3.1. Palladium and Copper Co-catalyzed Sonogashira Coupling/Cyclization

One of the most robust and widely used modern methods is the domino Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization (heteroannulation).[1][3][11] This strategy allows for the rapid assembly of 2-substituted or 2,3-disubstituted benzofurans from readily available starting materials.[12]

Causality of Experimental Choice:

-

Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is crucial.[1][3] The palladium complex facilitates the oxidative addition to the o-halophenol and the transmetalation step, while the copper(I) salt generates the copper acetylide, which is the active nucleophile.[3]

-

Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[1]

-

Solvent: A variety of solvents can be used, including the amine base itself, or polar aprotic solvents like DMF or THF.

The general workflow involves two key catalytic cycles operating in concert.

General Workflow for Sonogashira/Cyclization Synthesis

Caption: General workflow for benzofuran synthesis.

3.2. Other Notable Transition-Metal Catalyzed Routes

While Pd/Cu systems are prevalent, a diverse array of other metals have been successfully employed to catalyze benzofuran synthesis, each with unique advantages.[1]

-

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been used for the synthesis of C4-substituted benzofurans via vinylene transfer reactions.[1]

-

Nickel-Catalyzed Synthesis: Nickel catalysts can provide the activation energy for intramolecular nucleophilic addition reactions of aryl halides to ketones.[1][2]

-

Gold and Silver-Catalyzed Synthesis: These metals are particularly effective in catalyzing the hydroalkoxylation of o-alkynylphenols.[2]

-

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts can promote C-H alkenylation of m-hydroxybenzoic acids followed by an oxygen-induced annulation to form the benzofuran ring.[2]

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required functional group tolerance.

| Method | Key Precursors | Common Catalyst/Reagent | Advantages | Disadvantages |

| Perkin Rearrangement | 3-Halocoumarins | NaOH or KOH | Simple, high yields for specific products, inexpensive reagents.[8] | Limited to benzofuran-2-carboxylic acids; harsh conditions. |

| Sonogashira/Cyclization | o-Halophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | High versatility, broad substrate scope, mild conditions.[1][3][11] | Requires pre-functionalized substrates; potential for side reactions.[12] |

| Heck Coupling/Cyclization | o-Alkynylanilines, Aryl Iodide-Alkenes | Pd₂(dba)₃ | Good for specific dihydrobenzofurans; high enantioselectivity possible.[13] | Multi-component, complex starting materials. |

| Au/Ag-Catalyzed Cyclization | o-Alkynylphenols | AuCl₃ or AgOTf | High atom economy, mild conditions, excellent for hydroalkoxylation.[2] | Can be sensitive to substrate electronics. |

| Ni-Catalyzed Cyclization | Aryl Halides with Ketone Moiety | Ni(COD)₂ / Ligand | Good for specific intramolecular cyclizations.[1][2] | Substrate scope can be limited. |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are presented as self-validating systems, including details on setup, execution, purification, and characterization.

5.1. Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes the expedited synthesis of benzofuran-2-carboxylic acid from 3-bromocoumarin, adapted from literature procedures.[8][10]

-

Materials: 3-Bromocoumarin (1.0 mmol), Sodium Hydroxide (2.5 mmol), Ethanol (5 mL), 1M HCl.

-

Apparatus: 10 mL microwave reactor vessel with a magnetic stir bar, microwave synthesizer.

-

Procedure:

-

To the microwave reactor vessel, add 3-bromocoumarin (1.0 mmol, 225 mg).

-

Add ethanol (5 mL) and a solution of sodium hydroxide (2.5 mmol, 100 mg) in a minimal amount of water.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate at 300W for 5 minutes, with a target temperature of 80°C.

-

After the reaction, cool the vessel to room temperature using compressed air.

-

Transfer the reaction mixture to a beaker and acidify to pH ~2 with 1M HCl. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification & Validation: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from an ethanol/water mixture. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity as benzofuran-2-carboxylic acid.

5.2. Protocol: One-Pot Synthesis of 2-Phenylbenzofuran via Sonogashira/Cyclization

This protocol is a representative example of a palladium/copper-catalyzed domino reaction.[1][3]

-

Materials: 2-Iodophenol (1.0 mmol, 220 mg), Phenylacetylene (1.2 mmol, 132 µL), Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), Copper(I) Iodide (0.04 mmol, 7.6 mg), Triethylamine (3 mL).

-

Apparatus: Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

-

Add triethylamine (3 mL) via syringe.

-

Add phenylacetylene via syringe and stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove catalyst residues, washing with additional ethyl acetate.

-

Wash the combined organic filtrate with saturated NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Validation: The crude residue should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The structure and purity of the resulting 2-phenylbenzofuran should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The synthesis of benzofuran derivatives remains a vibrant and evolving field of chemical research. While classical methods like the Perkin rearrangement offer reliable routes to certain scaffolds, the landscape is now dominated by the efficiency and versatility of transition-metal catalysis.[1][8] Palladium- and copper-catalyzed domino reactions, in particular, have become the workhorse for constructing diverse benzofuran libraries.[1][3]

Future developments will likely focus on enhancing the sustainability and efficiency of these syntheses. This includes the development of more active and recyclable catalysts, the use of greener solvents like deep eutectic solvents, and the application of C-H activation strategies to minimize the need for pre-functionalized starting materials.[1][2] As our understanding of the biological roles of benzofurans deepens, the demand for innovative and robust synthetic methodologies will continue to grow, ensuring that this privileged scaffold remains at the forefront of scientific discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS No: 181052-63-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It establishes a methodological workflow for acquiring and interpreting spectroscopic data, grounded in fundamental principles. We will explore the predictive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section details the causality behind experimental choices, provides robust protocols for data acquisition, and offers an expert interpretation of expected spectral features. The integration of these techniques provides a self-validating system for the unambiguous confirmation of the molecular structure, an essential process in chemical synthesis and quality control.

Introduction and Molecular Overview

This compound is a substituted benzofuran derivative. The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities.[1] Therefore, the ability to synthesize and rigorously characterize derivatives like this one is of significant interest in medicinal chemistry and materials science.

Accurate structural confirmation is the bedrock of chemical research. This guide presents an integrated spectroscopic approach, treating NMR, IR, and MS not as isolated data points, but as complementary techniques that, when combined, provide a complete and validated molecular portrait.

Molecular Formula: C₁₁H₁₀O₄[2][3] Molecular Weight: 206.19 g/mol [4] Key Structural Features:

-

Aromatic Benzene Ring

-

Heterocyclic Furan Ring

-

Phenolic Hydroxyl (-OH) Group at position 7

-

Methyl Ester (-COOCH₃) functional group

-

Methylene (-CH₂) bridge

Below is the chemical structure with standardized numbering for spectroscopic assignment.

Caption: Structure of this compound.

Integrated Spectroscopic Workflow

The conclusive identification of a chemical entity relies on a multi-faceted analytical approach. The workflow below illustrates a logical sequence for characterization, ensuring that each step provides complementary information, leading to a final, unambiguous structural assignment.

Caption: A validated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. The choice of a deuterated solvent is critical; for this molecule, DMSO-d₆ is preferable to CDCl₃. While the compound is likely soluble in both, DMSO-d₆ will reliably show the exchangeable phenolic -OH proton as a distinct resonance, whereas in CDCl₃, its presence can be ambiguous or broadened into the baseline. A 400 MHz or higher field magnet is chosen to achieve sufficient spectral dispersion, especially in the crowded aromatic region, preventing signal overlap.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Scans: 16 scans.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Scans: 1024 scans.

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Predicted Spectral Data & Interpretation

¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show 7 distinct signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~9.8-10.2 | Broad Singlet | 1H | -OH (Phenolic) | The acidic proton on the phenol will appear downfield and be broadened due to hydrogen bonding and exchange. This signal will disappear upon a D₂O shake experiment. |

| ~7.70 | Singlet | 1H | H-2 | The proton on the furan ring is unique and lacks adjacent protons for coupling, resulting in a sharp singlet. |

| ~7.15 | Doublet (d) | 1H | H-4 | This proton is part of the aromatic system and is coupled only to H-5, resulting in a doublet. |

| ~7.05 | Triplet (t) | 1H | H-5 | Coupled to both H-4 and H-6 with similar coupling constants, this proton will appear as a triplet. |

| ~6.85 | Doublet (d) | 1H | H-6 | This proton is coupled only to H-5, resulting in a doublet. |

| ~3.80 | Singlet | 2H | -CH₂- | The two methylene protons are chemically equivalent and have no adjacent protons, leading to a singlet integrating to 2H. |

| ~3.65 | Singlet | 3H | -OCH₃ | The three methyl protons of the ester are equivalent and isolated, producing a characteristic sharp singlet. |

¹³C NMR (101 MHz, DMSO-d₆): The proton-decoupled ¹³C spectrum will show 11 distinct signals corresponding to each unique carbon atom.

| Predicted δ (ppm) | Assignment | Rationale & Interpretation |

| ~171.5 | C=O (Ester) | The carbonyl carbon of the ester is the most deshielded carbon, appearing far downfield. |

| ~155.0 | C-7a | A quaternary carbon in the furan ring, attached to oxygen. |

| ~148.5 | C-7 | The aromatic carbon directly bonded to the hydroxyl group is significantly deshielded. |

| ~144.0 | C-2 | The CH carbon in the furan ring. |

| ~128.0 | C-3a | A quaternary aromatic carbon at the ring junction. |

| ~122.5 | C-5 | Aromatic CH carbon. |

| ~116.0 | C-6 | Aromatic CH carbon. |

| ~112.0 | C-4 | Aromatic CH carbon. |

| ~108.0 | C-3 | The furan carbon bonded to the acetate side chain. |

| ~52.0 | -OCH₃ | The methyl carbon of the ester, typically found in this region. |

| ~31.0 | -CH₂- | The aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The choice of Attenuated Total Reflectance (ATR) is one of efficiency and simplicity for solid samples, requiring minimal sample preparation compared to older methods like KBr pellets. We expect to see characteristic vibrational frequencies for the hydroxyl, ester carbonyl, and aromatic C=C bonds, which serve as a quick quality check and confirmation of key molecular features.

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Spectral Data & Interpretation

| Predicted ν (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500-3200 | O-H stretch (Phenol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a key indicator of the hydroxyl group. |

| 3100-3000 | C-H stretch (Aromatic) | Medium | Confirms the presence of sp² C-H bonds in the aromatic and furan rings. |

| 2990-2850 | C-H stretch (Aliphatic) | Medium-Weak | Corresponds to the sp³ C-H bonds of the methylene and methyl groups. |

| ~1735 | C=O stretch (Ester) | Strong, Sharp | This is one of the most intense and diagnostic peaks in the spectrum, confirming the ester functional group. |

| 1600, 1500, 1450 | C=C stretch (Aromatic) | Medium-Strong | A series of absorptions confirming the aromatic ring system. |

| ~1250, ~1100 | C-O stretch | Strong | A complex region showing strong absorptions from the ester C-O and the furan ether C-O bonds. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the chosen method as it allows for online purification of the sample prior to analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it minimizes fragmentation and maximizes the abundance of the molecular ion, which is the primary piece of information sought. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended as it can provide complementary fragmentation data.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to elute the compound.

-

-

Mass Spectrometry (ESI):

-

Ionization Mode: Positive and Negative.

-

Mass Range: Scan from m/z 50 to 500.

-

High Resolution: If available, perform analysis on an Orbitrap or TOF instrument to obtain exact mass data.

-

Predicted Spectral Data & Interpretation

-

Molecular Ion: The most critical data point is the molecular weight.

-

Positive Mode: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 207.0652 (Calculated for C₁₁H₁₁O₄⁺).

-

Negative Mode: Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 205.0495 (Calculated for C₁₁H₉O₄⁻).

-

-

High-Resolution Data: Obtaining a mass accurate to within 5 ppm of the calculated value provides unequivocal confirmation of the elemental formula C₁₁H₁₀O₄.

-

Potential Fragments: Tandem MS (MS/MS) would reveal key fragments. Expected losses include:

-

Loss of CH₃OH (Methanol): A neutral loss of 32 Da from the [M+H]⁺ ion.

-

Loss of •COOCH₃ (Carbomethoxy radical): A loss of 59 Da.

-

Decarboxylation: Loss of CO₂ (44 Da) after initial fragmentation.

-

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques.

-

Mass Spectrometry establishes the correct molecular formula of C₁₁H₁₀O₄.

-

Infrared Spectroscopy confirms the presence of the key hydroxyl, ester, and aromatic functional groups.

-

NMR Spectroscopy provides the definitive and unambiguous map of the molecule, detailing the precise connectivity of all hydrogen and carbon atoms. The predicted chemical shifts, coupling patterns, and integrations align perfectly with the proposed structure.

This integrated, multi-technique approach represents a robust and self-validating system, ensuring the highest level of scientific integrity for researchers in chemical synthesis and drug discovery.

References

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Hydroxybenzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in a vast number of natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[3][4] Among these, the hydroxybenzofuran scaffold has emerged as a particularly privileged structure, conferring a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7][8] This technical guide provides an in-depth exploration of the therapeutic landscape of hydroxybenzofuran derivatives, offering insights into their synthesis, mechanisms of action, and structure-activity relationships (SAR) to empower researchers in the rational design of novel therapeutics.

Part 1: The Chemistry of Bioactivity - Synthesis and Core Principles

The therapeutic efficacy of hydroxybenzofuran derivatives is intrinsically linked to their molecular architecture. The strategic placement of hydroxyl groups and other substituents on the benzofuran core dictates their biological targets and pharmacological profiles.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the hydroxybenzofuran backbone is a critical first step in the development of novel drug candidates. A variety of synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and the ability to introduce diverse functionalities. A robust and cost-effective four-step, one-pot process has been reported for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, a key intermediate for further elaboration.[9] This method provides a practical manufacturing approach for accessing this valuable scaffold.[9] The versatility of synthetic methodologies allows for the creation of extensive libraries of hydroxybenzofuran analogs for biological screening.[10]

The Hydroxyl Group: A Key Player in Pharmacological Activity

The position and number of hydroxyl groups on the benzofuran ring are crucial determinants of biological activity. The hydroxyl moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, its antioxidant properties contribute significantly to the therapeutic effects observed in many derivatives.[5]

Part 2: Therapeutic Frontiers of Hydroxybenzofuran Scaffolds

The unique structural features of hydroxybenzofurans have been exploited to develop potent agents against a range of diseases. This section delves into the major therapeutic applications, highlighting key mechanisms and structure-activity relationships.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Hydroxybenzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a variety of cancer cell lines.[11][12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanism of Action:

Many synthetic and naturally occurring benzofuran derivatives have shown potent antiproliferative activity.[12][13] For instance, certain 3-acyl-5-hydroxybenzofuran derivatives have shown antiproliferative effects against human breast cancer MCF-7 cells.[6][14] Molecular docking studies suggest that these compounds can bind to the estrogen receptor alpha (ERα), indicating a potential mechanism for their anti-estrogen breast cancer activity.[6][14] The interaction with ERα is stabilized by van der Waals forces and hydrogen bonds.[6][14]

Other benzofuran derivatives have been found to inhibit Pin1, an enzyme overexpressed in several human cancers, and suppress the proliferation of hepatocellular carcinoma (HCC) cells.[12] Some derivatives induce apoptosis and autophagy in non-small-cell lung carcinoma cells.[12] Furthermore, certain oxindole-based benzofuran hybrids act as dual inhibitors of CDK2/GSK-3β, showing potent activity against breast cancer cell lines.[12]

Below is a simplified representation of a potential signaling pathway targeted by hydroxybenzofuran derivatives in cancer.

Caption: Potential anticancer mechanisms of hydroxybenzofuran derivatives.

Structure-Activity Relationship (SAR):

The anticancer activity of hydroxybenzofuran derivatives is highly dependent on the nature and position of substituents. For example, in 3-acyl-5-hydroxybenzofurans, the type of acyl group significantly influences their antiproliferative activity against breast cancer cells.[6] SAR studies have shown that substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic moieties are often crucial for cytotoxic activity.[1] The presence of electron-donating or electron-withdrawing groups on the phenyl ring of 2-arylbenzofurans can also modulate their anticancer potency.[11]

Quantitative Data Summary:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Acyl-5-hydroxybenzofurans | MCF-7 | 43.08 | [6][14] |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Inhibition | 0.874 | [12] |

| Oxindole-based benzofuran hybrids | MCF-7 | 2.27 - 12.9 | [12] |

| Benzofuran-based EGFR kinase inhibitor | EGFR TK | 0.93 | [12] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and hydroxybenzofuran derivatives have emerged as promising anti-inflammatory agents.[15][16][17]

Mechanism of Action: